3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine
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Overview
Description
3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the trifluoromethyl and chloro groups, which can enhance its binding affinity to target proteins or enzymes. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro substituents but differs in the functional group attached to the phenyl ring.
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of the azetidine ring.
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: Contains a fluoro substituent and a benzoyl chloride group, differing from the azetidine structure.
Uniqueness
3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClF3NO |
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Molecular Weight |
265.66 g/mol |
IUPAC Name |
3-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine |
InChI |
InChI=1S/C11H11ClF3NO/c12-10-2-1-8(3-9(10)11(13,14)15)17-6-7-4-16-5-7/h1-3,7,16H,4-6H2 |
InChI Key |
SRTWYQFQJCEUOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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